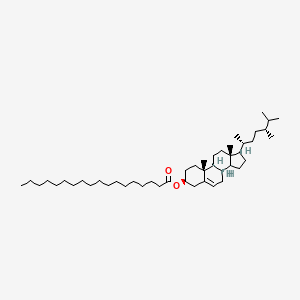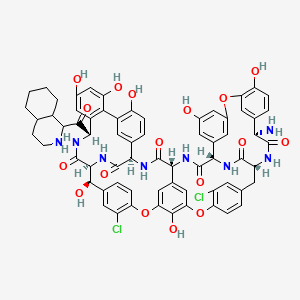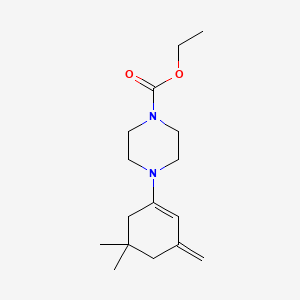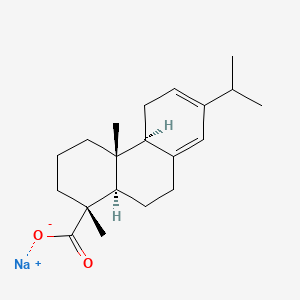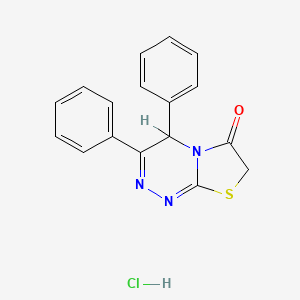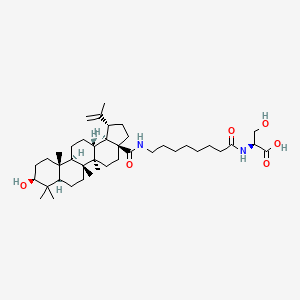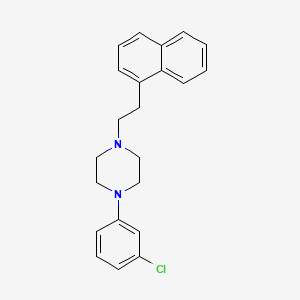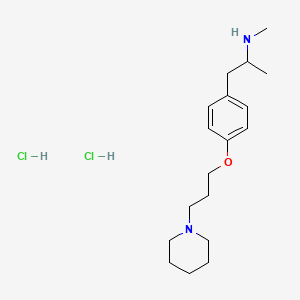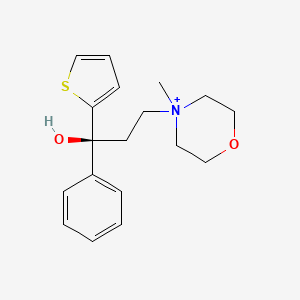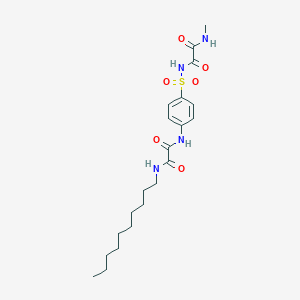
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is a complex organic compound with a molecular formula of C30H50N4O6S This compound is characterized by its unique structure, which includes a decylamino group, an oxoacetyl group, and a sulfonyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide typically involves multiple steps. One common method includes the reaction of decylamine with oxoacetic acid to form the decylamino oxoacetyl intermediate. This intermediate is then reacted with 4-aminophenylsulfonyl chloride to form the sulfonylated product. Finally, the product is reacted with N’-methylethanediamine to yield the desired compound. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may also include purification steps such as crystallization, filtration, and chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism by which N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular pathways and biological processes, contributing to its observed effects in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(4-Bromophenyl)sulfonyl)benzoyl-L-valine
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-Acyl-α-amino ketones
Uniqueness
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
81717-45-5 |
|---|---|
Molekularformel |
C21H32N4O6S |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
N'-[4-[[2-(decylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide |
InChI |
InChI=1S/C21H32N4O6S/c1-3-4-5-6-7-8-9-10-15-23-19(27)20(28)24-16-11-13-17(14-12-16)32(30,31)25-21(29)18(26)22-2/h11-14H,3-10,15H2,1-2H3,(H,22,26)(H,23,27)(H,24,28)(H,25,29) |
InChI-Schlüssel |
GTNKUNASXBPFOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




